3-Phenylpropyl cinnamate natural occurrence and sources
3-Phenylpropyl cinnamate natural occurrence and sources
An In-depth Technical Guide on the Natural Occurrence and Sources of 3-Phenylpropyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence and sources of 3-phenylpropyl cinnamate, a significant aromatic compound. The document details its presence in various natural resins and outlines the general methodologies for its extraction and analysis.
Introduction to 3-Phenylpropyl Cinnamate
3-Phenylpropyl cinnamate is an ester of 3-phenylpropanol and cinnamic acid, belonging to the class of cinnamic acid esters. It is a viscous, colorless to pale yellow liquid with a characteristic sweet, balsamic, and floral-fruity odor.[1] Due to its pleasant aroma and fixative properties, it finds applications in the fragrance and flavor industries.[2] Its chemical structure and properties make it a subject of interest for researchers in natural product chemistry and drug development.
Natural Occurrence and Sources
3-Phenylpropyl cinnamate has been reported to occur in a variety of natural balsamic resins. The primary sources identified in the literature are from the Styracaceae and Burseraceae plant families, as well as in Peru balsam.
The primary documented natural sources of 3-phenylpropyl cinnamate include:
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Styrax Resins (Storax) : This compound is a known constituent of styrax balsam, obtained from trees of the genus Styrax. Specifically, it has been identified in:
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Oriental Storax : Derived from Liquidambar orientalis.
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American Storax : Obtained from Liquidambar styraciflua, native to Honduras. One source explicitly lists 3-phenyl propyl cinnamate as a component of the resinoid extracted from this species with ethyl alcohol.[3]
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Styrax officinalis : A study has identified 3-phenylpropanyl cinnamate in the ethanolic extracts of the fruit of this species.[4]
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Benzoin Resin : 3-Phenylpropyl cinnamate is found in Sumatra benzoin, a resin obtained from Styrax benzoin and related species.[5][6]
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Peru Balsam : This balsamic resin, sourced from the tree Myroxylon pereirae, is another reported natural source of 3-phenylpropyl cinnamate.[5][7][8]
Quantitative Data
Currently, there is a notable lack of specific quantitative data in the published literature regarding the concentration of 3-phenylpropyl cinnamate in its natural sources. While the chemical composition of many of these resins has been studied, the focus has often been on the major components like benzoic acid, cinnamic acid, and their benzyl esters. The precise percentage or concentration range of 3-phenylpropyl cinnamate within these complex natural mixtures remains largely unquantified in the available research.
Experimental Protocols for Extraction and Analysis
General Extraction Methodology
A common approach for extracting aromatic compounds from resins like Styrax and Benzoin is solvent extraction.
Protocol: Maceration Extraction of Cinnamic Acid Derivatives from Styrax Resin
This protocol is adapted from a method for extracting cinnamic acid and cinnamyl cinnamate from Styrax paralleoneurum and can be a starting point for the isolation of 3-phenylpropyl cinnamate.
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Sample Preparation : Grind the dried resin to a fine powder to increase the surface area for extraction.
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Maceration :
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Suspend the powdered resin in ethanol.
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Agitate the mixture at room temperature for an extended period (e.g., 24-72 hours) to allow for the dissolution of the target compounds.
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Filtration : Separate the ethanolic extract from the solid resin residue by filtration.
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Concentration : Evaporate the ethanol from the filtrate under reduced pressure to obtain a concentrated crude extract.
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Further Purification (Optional) : The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography to isolate specific compounds.
Analytical Methods for Identification and Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most powerful and commonly used techniques for the analysis of the chemical constituents of natural resins.
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like 3-phenylpropyl cinnamate.
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Sample Preparation : The crude extract is typically dissolved in a suitable solvent (e.g., methanol, dichloromethane) and may require derivatization to improve the volatility of certain components.
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GC Separation : The sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5MS). The temperature program is optimized to separate the individual components of the mixture based on their boiling points and interactions with the stationary phase.
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MS Detection : As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).
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Quantification : For quantitative analysis, a calibration curve is prepared using a certified standard of 3-phenylpropyl cinnamate. By comparing the peak area of the compound in the sample to the calibration curve, its concentration can be determined.
3.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
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Sample Preparation : The extract is dissolved in the mobile phase and filtered to remove any particulate matter.
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HPLC Separation : The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program using a mixture of solvents (e.g., acetonitrile and water with a small amount of acid like trifluoroacetic acid) is often employed to achieve good separation of the complex mixture.
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Detection : A photodiode array (PDA) detector is commonly used to monitor the eluting compounds at multiple wavelengths, which can aid in their identification. Other detectors like a mass spectrometer (LC-MS) can provide more definitive structural information.
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Quantification : Similar to GC-MS, quantification is performed by creating a calibration curve with a pure standard of 3-phenylpropyl cinnamate.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the extraction and analysis of 3-phenylpropyl cinnamate from a natural source and the logical relationship of its natural occurrences.
Caption: Generalized workflow for the extraction and analysis of 3-phenylpropyl cinnamate.
Caption: Natural sources of 3-phenylpropyl cinnamate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Search | The WHO Traditional Medicine Global Library [search.tmgl.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-phenyl propyl cinnamate [thegoodscentscompany.com]
- 6. iff.com [iff.com]
- 7. Increasing the stability of incense gum extract (Styrax benzoin) with a mixture of surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
